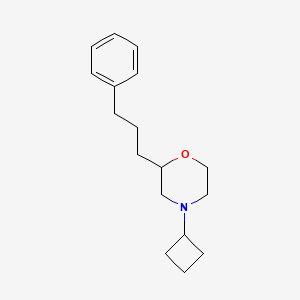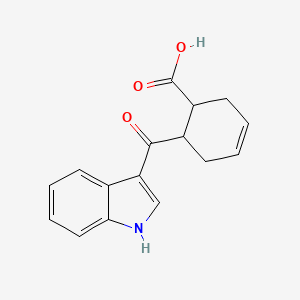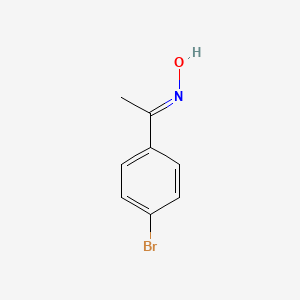
N-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-2-phenylacetamide
Vue d'ensemble
Description
N-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-2-phenylacetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA is a derivative of indole, which is a naturally occurring compound found in plants and animals.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-2-phenylacetamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. N-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-2-phenylacetamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It also has been found to protect neurons from oxidative stress and neurotoxicity.
Biochemical and Physiological Effects:
N-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-2-phenylacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-2-phenylacetamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, N-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-2-phenylacetamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-2-phenylacetamide in lab experiments is its wide range of biological activities. N-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-2-phenylacetamide has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using N-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-2-phenylacetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
For the study of N-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-2-phenylacetamide include the development of novel derivatives, investigation of its potential therapeutic use in neurodegenerative disorders, and evaluation of its safety and efficacy in clinical trials.
Applications De Recherche Scientifique
N-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. N-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-2-phenylacetamide has also been studied for its potential use as a therapeutic agent in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(2,3-dimethyl-2,3-dihydroindol-1-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-14(2)20(17-11-7-6-10-16(13)17)19-18(21)12-15-8-4-3-5-9-15/h3-11,13-14H,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUOATOSPAHMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C2=CC=CC=C12)NC(=O)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667349 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,3-Dimethyl-2,3-dihydro-indol-1-yl)-2-phenyl-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3819239.png)
![4-nitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B3819252.png)

![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B3819258.png)
![{2-methyl-1-[2-(6-methyl-3-pyridinyl)ethyl]-1H-indol-3-yl}acetonitrile](/img/structure/B3819266.png)
![N,N-diethyl-4,5-dimethyl-1,2-dihydropyrrolo[3,2,1-hi]indole-7-sulfonamide](/img/structure/B3819268.png)

![2-chloro-N-[2-(3-pyridinylsulfonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B3819281.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]propanamide](/img/structure/B3819289.png)
![(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid - 3-(1-methyl-1-phenylpropyl)indoline (1:1)](/img/structure/B3819316.png)
![N-[1-(4-bromophenyl)-2-phenylethyl]-2-pyridinamine](/img/structure/B3819328.png)

![1,6,6-trimethyl-4,4-diphenyl-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B3819337.png)